molecular formula C20H25N3O B2901285 N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 96064-03-8

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No.: B2901285
CAS No.: 96064-03-8
M. Wt: 323.44
InChI Key: VQFNHNGUBMGESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-Phenylpiperazin-1-yl)propyl)benzamide is a chemical compound of significant interest in neuroscience and medicinal chemistry research . This synthetic small molecule features a benzamide scaffold linked to a phenylpiperazine moiety via a propyl chain, a structural motif common in ligands targeting various neurotransmitter receptors . The compound's structure is closely related to several researched analogs, such as the 4-methyl- , 3-methyl- , 4-ethoxy- , and 3,4-dimethoxy- substituted benzamide derivatives . These structural variations allow researchers to study Structure-Activity Relationships (SAR) and investigate how different substituents on the benzamide ring affect binding affinity and functional activity at biological targets. The phenylpiperazine group is a well-known pharmacophore often associated with activity at serotonergic and dopaminergic receptor systems , making this compound a valuable template for designing new chemical probes . Application Note: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers can utilize this compound in in vitro binding assays, functional activity studies, and as a building block for the synthesis of more complex molecules to explore novel biological pathways.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFNHNGUBMGESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound with a trifluoromethyl group attached to a benzamide moiety and a piperazine ring. It is being explored for medicinal chemistry applications, especially in developing drugs that target neurological disorders.

Mechanism of Action
The biological activity of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is linked to its ability to inhibit acetylcholinesterase (AChE). By inhibiting AChE, this compound can increase the concentration of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism suggests it could be useful in treating conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease and other cognitive disorders.

Applications

  • Inhibition of Acetylcholinesterase: Studies have shown that N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide can effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which can enhance cognitive functions. Further research into its binding affinity and selectivity towards AChE could provide insights into its potential as a therapeutic agent.
  • Potential treatment for neurodegenerative diseases: The compound 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has been explored as a potential treatment for neurodegenerative diseases, particularly Alzheimer's disease.
  • Treatment of neurological disorders: N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

Structural comparisons

Several compounds share structural similarities with N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide. The unique trifluoromethyl group in N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide distinguishes it from others, potentially influencing its pharmacological profile and efficacy.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamideSimilar piperazine and benzamide motifsAChE inhibitionEthoxy group enhances solubility
2-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamideMethyl substitution on benzamideAChE inhibitionMethyl group may affect lipophilicity
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acidQuinoline derivative with amine substitutionPotential anti-influenza activityDifferent target mechanism compared to AChE inhibition

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic signaling .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Structural Features Biological Activity Reference
SC211 (CHEMBL329228) 3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide High D4R affinity (Ki < 10 nM)
SC212 (ChEMBL1940410) 1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine Atypical antipsychotic activity (D2R, 5-HT2A)
N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide Benzamide + 4-phenylpiperazine (no halogen/sulfur substituents) Undisclosed (presumed D2/D4R activity)
  • SC211 : Shares the piperazine-propyl-benzamide backbone but incorporates a 4-chlorophenyl group on the piperazine and a 3-methoxyphenyl benzamide. These substituents enhance D4R selectivity compared to the target compound .
  • SC212 : Replaces benzamide with a thioether linkage and adds a trifluoromethylphenyl group, shifting activity toward D2R and serotonin receptors. Its Tanimoto similarity score (TS = 0.19) indicates lower structural overlap with the target compound .

Non-Piperazine Benzamide Derivatives

Structural Variations and Activity

Compound Name Structural Features Biological Activity Reference
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide Imidazole-propyl linker + fluorobenzamide Carbonic anhydrase inhibition
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide Benzothiazole + dimethylaminopropyl chain Screening compound (unspecified targets)
  • Imidazole-linked benzamides : Lack the piperazine ring but retain the propyl-benzamide framework. These compounds exhibit carbonic anhydrase (CA) inhibition rather than receptor modulation, highlighting the importance of the piperazine group for CNS targeting .
  • Benzothiazole derivatives : Feature bulkier heterocycles and acetyl groups, which may reduce blood-brain barrier permeability compared to the phenylpiperazine scaffold .

Piperazine Derivatives with Modified Linkers or Substituents

Impact of Linker and Substitution on Activity

Compound Name Structural Features Biological Activity Reference
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide Piperazine-sulfonyl linker + cyclopentane carboxamide Undisclosed (structural novelty)
11n (C29H37Cl2N3O4) Hydroxyphenyl-piperazine + phenoxybenzamide High-resolution NMR/MS data (no activity)
  • Hydroxyphenyl-piperazine derivatives: Additional hydroxyl and phenoxy groups (e.g., 11n) may enhance solubility but require metabolic stability testing for CNS applications .

Biological Activity

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target Interactions

The primary targets of this compound include:

  • Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, which is crucial for neurotransmission.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition also contributes to elevated acetylcholine levels.

Mode of Action

The compound acts as an inhibitor of AChE and BChE, affecting the cholinergic pathway. This inhibition is significant as it can enhance cholinergic signaling, which may be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease and other cognitive disorders.

Structural Features

This compound is characterized by:

  • A benzamide core : This structure is essential for its biological activity.
  • A piperazine moiety : Known for its interaction with various neurotransmitter receptors, enhancing the compound's pharmacological profile.

Research Findings

Studies have shown that compounds with similar structures exhibit significant inhibitory effects on AChE. For instance, derivatives containing the piperazine ring have demonstrated notable interactions with neurotransmitter systems, particularly dopamine receptors .

Research Studies and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Abadi et al. (2022)Evaluated cytotoxic potential against various cancer cell lines; compounds showed significant inhibitory effects with IC50 values ranging from 3.79 µM to 42.30 µM .
Bavisant Study (2015)Characterized phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists; demonstrated robust target engagement and potential therapeutic applications in cognitive enhancement .
Recent Drug Design StudiesIdentified derivatives with notable binding affinities for dopamine receptors; highlighted the importance of structural features in modulating receptor interactions .

Q & A

Q. What are the standard synthetic routes for N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including amide bond formation and piperazine coupling. Key steps include:

  • Amide coupling : Using reagents like HBTU or BOP with triethylamine (Et3_3N) in tetrahydrofuran (THF) to link the benzamide core to the propyl-piperazine chain .
  • Piperazine functionalization : Suzuki–Miyaura coupling or nucleophilic substitution to introduce the phenylpiperazine moiety . Optimization involves adjusting reaction temperatures (e.g., reflux for cyclization), solvent polarity (THF for solubility), and purification via silica gel chromatography or HPLC .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., aromatic protons at δ 6.2–7.8 ppm) and stereochemistry .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]+^+) and fragmentation patterns .
  • HPLC : Reversed-phase HPLC with UV detection ensures >95% purity, especially for intermediates prone to by-products like unreacted amines .

Q. What primary biological targets are associated with this compound, and what assays are used to study them?

The compound interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors , due to its phenylpiperazine moiety. Standard assays include:

  • Radioligand binding assays : Using [3^3H]WAY-100635 for 5-HT1A_{1A} affinity .
  • In vitro acetylcholinesterase inhibition : Ellman’s assay to evaluate potential neuroprotective effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve receptor subtype selectivity?

SAR strategies focus on modifying substituents:

  • Benzamide substitutions : Introducing electron-withdrawing groups (e.g., fluoro at 3,4-positions) enhances serotonin receptor affinity .
  • Piperazine modifications : Methyl or hydroxyphenyl groups on piperazine improve dopamine D2_2/D3_3 selectivity . Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding synthesis of analogs like 4-(2-hydroxy-5-methylphenoxy) derivatives .

Q. How should researchers resolve contradictions in reported receptor affinity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK-293 for 5-HT1A_{1A}) and ligand concentrations .
  • Meta-analysis : Compare data across studies with defined confidence intervals (e.g., pIC50_{50} ± 0.5 log units) .
  • Control experiments : Replicate key findings using independently synthesized batches .

Q. What advanced analytical techniques are recommended for characterizing stability and degradation products?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., hydrolyzed amides) in accelerated stability studies (40°C/75% RH) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • LC-MS/MS : Quantifies trace impurities (<0.1%) in pharmacokinetic samples .

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